Propoctamine

説明

Propoctamine is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which allows it to interact with different molecular targets, making it a valuable tool in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propoctamine typically involves a multi-step process that includes the following key steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur. Common reagents used in the synthesis include catalysts, solvents, and other auxiliary agents.

Purification: After the initial synthesis, the compound undergoes purification steps, such as recrystallization, chromatography, or distillation, to remove impurities and obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch or Continuous Production: Depending on the demand, this compound can be produced in batch or continuous processes.

Quality Control: Rigorous quality control measures are implemented to monitor the purity and quality of the final product, ensuring it meets industry standards.

化学反応の分析

Types of Reactions

Propoctamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

科学的研究の応用

Propoctamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: this compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties, including its role as an active ingredient in drug formulations.

Industry: Industrial applications of this compound include its use in the production of specialty chemicals, polymers, and other materials.

作用機序

The mechanism of action of Propoctamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

類似化合物との比較

Propoctamine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Clupeine: Another peptide similar to Protamine, extracted from herring sperm.

Scombrine: A peptide found in mackerel sperm, sharing similar properties with Protamine and Clupeine.

Compared to these compounds, this compound exhibits unique chemical properties and a broader range of applications, making it a versatile and valuable compound in various fields.

生物活性

Propoctamine is a compound that has garnered attention in the field of pharmacology due to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated case studies.

This compound exhibits a range of biological activities primarily through its interaction with cellular components and signaling pathways. The compound is known for its cationic properties , which allow it to bind effectively to negatively charged molecules such as DNA and RNA, facilitating various cellular processes.

Key Mechanisms:

- DNA Binding : this compound can form complexes with DNA, which is crucial for gene delivery systems. This interaction is facilitated by electrostatic forces between the positively charged amino groups in this compound and the negatively charged phosphate backbone of DNA .

- Immune Modulation : The compound has shown potential in modulating immune responses, making it a candidate for vaccine adjuvants. It enhances the stability and delivery of RNA-based vaccines by condensing nucleic acids and promoting cellular uptake .

- Antithrombotic Activity : Similar to protamine, this compound may have applications in reversing anticoagulation during surgical procedures, although its safety profile needs further investigation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the biological effects of this compound in clinical settings:

- Cardiovascular Reactions : A study reported anaphylactic reactions following protamine sulfate administration, which shares similar properties with this compound. The reactions included hypotension and cardiovascular collapse, suggesting that caution is necessary when using cationic compounds like this compound in patients with previous exposure to protamines .

- RNA Delivery Systems : Research has demonstrated that this compound-based formulations can significantly enhance the stability and efficacy of RNA vaccines. In one study, mice immunized with this compound-condensed RNA exhibited robust antigen-specific immune responses, indicating its potential as an effective adjuvant .

Safety and Efficacy

While the therapeutic potential of this compound is promising, safety concerns have been raised regarding its use in clinical applications. Adverse reactions similar to those observed with protamine sulfate necessitate thorough evaluation through clinical trials to establish a clear safety profile .

特性

IUPAC Name |

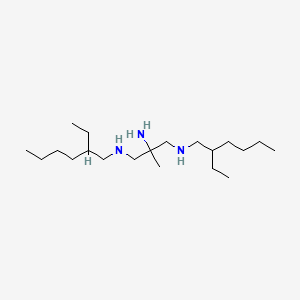

1-N,3-N-bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45N3/c1-6-10-12-18(8-3)14-22-16-20(5,21)17-23-15-19(9-4)13-11-7-2/h18-19,22-23H,6-17,21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNVDPRWLDHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNCC(C)(CNCC(CC)CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958066 | |

| Record name | N~1~,N~3~-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-16-9 | |

| Record name | Propoctamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~3~-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3687-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propoctamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8LGA4CLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。